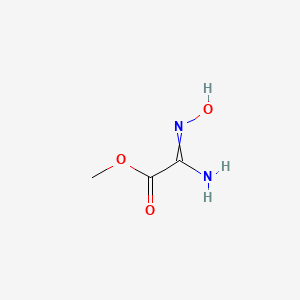

methyl (N'-hydroxycarbamimidoyl)formate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-8-3(6)2(4)5-7/h7H,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOACEFOXULRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to Methyl (N'-hydroxycarbamimidoyl)formate

No established, peer-reviewed synthetic routes specifically detailing the preparation of this compound could be located. The synthesis would theoretically involve two key transformations: the formation of the N'-hydroxycarbamimidoyl core and the subsequent or concurrent integration of the methyl formate (B1220265) group.

Formation of the N'-Hydroxycarbamimidoyl Moiety

The N'-hydroxycarbamimidoyl group is a derivative of a hydroxyguanidine or amidoxime (B1450833). General methods for the synthesis of related structures, such as N'-hydroxy-N-alkylpyridinecarboximidamides, have been described. One such approach involves a multi-step process starting from a nitrile, which is converted to an amidoxime by reaction with hydroxylamine (B1172632). scispace.com For instance, pyridinecarbonitrile can be reacted with hydroxylamine hydrochloride and sodium bicarbonate in an ethanol-water mixture to yield N'-hydroxypyridinecarboximidamide. scispace.com This amidoxime can then be further modified. However, no literature specifically describes the synthesis of the unsubstituted N'-hydroxycarbamimidoyl parent structure required for the target molecule.

Esterification Strategies for Formate Integration

The integration of a formate group typically occurs through esterification. This can be achieved by reacting an alcohol with formic acid, often in the presence of an acid catalyst (Fischer esterification). nih.gov Alternatively, more reactive formic acid derivatives like acetic formic anhydride can be used to formylate alcohols or phenols. researchgate.net In the context of the target molecule, the N'-hydroxycarbamimidoyl moiety possesses a hydroxyl group (-OH) that could potentially undergo esterification. However, no studies documenting the specific reaction of this moiety with a formylating agent to produce this compound have been found. The reactivity of the multiple functional groups within the N'-hydroxycarbamimidoyl structure could lead to competing side reactions, complicating a straightforward esterification.

Optimization of Reaction Parameters and Yields in this compound Synthesis

Due to the absence of established synthetic protocols for this compound, there is no available data on the optimization of its synthesis. Research findings on reaction parameters are therefore non-existent for this specific compound.

Temperature Control and Solvent Effects in Synthesis

Information regarding the effects of temperature and solvent choice on the yield and purity of this compound is not available.

Catalytic Approaches in this compound Formation

There are no documented catalytic methods specifically for the formation of this compound. General catalytic methods exist for related transformations, such as the use of composite oxide catalysts for the dehydrogenation of methanol to produce methyl formate, but these are not specific to the target molecule's synthesis. google.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound has not been described in the scientific literature. While general green chemistry concepts, such as the use of safer solvents and designing for energy efficiency, are broadly applicable, their specific implementation and impact on a synthetic route for this compound have not been studied. google.com Using methyl formate as a "green" carbonylating agent is a known strategy in other syntheses to avoid more toxic reagents like carbon monoxide. nih.gov A hypothetical green synthesis would aim to utilize renewable feedstocks, minimize waste, and employ catalytic rather than stoichiometric reagents. However, without a known synthetic pathway, such an analysis remains purely speculative.

Reactivity and Transformational Chemistry

Fundamental Reaction Pathways of the N'-Hydroxycarbamimidoyl Group

The N'-hydroxycarbamimidoyl group, a derivative of hydroxyguanidine, is the principal source of the molecule's diverse reactivity. nih.gov It contains nucleophilic nitrogen and oxygen atoms, an electrophilic carbon atom, and an acidic proton, enabling a variety of chemical transformations.

A key reaction pathway for N'-hydroxycarbamimidoyl derivatives and related structures like amidoximes is their cyclization to form stable heterocyclic systems. These reactions are synthetically valuable for creating diverse chemical scaffolds. Carbamoyl (B1232498) amidoxime (B1450833) derivatives, for instance, are recognized as important precursors for various heterocyclic structures. organic-chemistry.org The most common cyclization products are oxadiazoles (B1248032), particularly 1,2,4-oxadiazoles, which are formed through intramolecular cyclodehydration reactions.

The general mechanism involves the acylation of the hydroxycarbamimidoyl group followed by a cyclization-dehydration cascade. The initial acylation can occur on either the nitrogen or the oxygen atom, but the subsequent ring-closure to form the 1,2,4-oxadiazole (B8745197) ring is a characteristic transformation. Various reagents and conditions have been developed to promote this cyclization efficiently.

Table 1: Examples of Cyclization Reactions to Form 1,2,4-Oxadiazoles

| Precursor Type | Acylating/Condensing Agent | Conditions | Product | Ref. |

|---|---|---|---|---|

| Amidoxime & N-Boc-α-methyl-β-alanine-N-carboxyanhydride | N/A (direct condensation) | Room Temperature | Boc-protected amino acid-bearing oxadiazole | nih.gov |

| N-Acyl amidines | N-Bromosuccinimide (NBS) | Ethyl acetate, Room Temperature | Substituted 1,2,4-oxadiazoles | nih.gov |

| Acid hydrazides & β-benzoyl propionic acid | Phosphorus oxychloride (POCl₃) | Reflux | Substituted 1,3,4-oxadiazoles | nih.gov |

| N-formyl hydrazide | Phosphorus pentoxide (P₂O₅) | Benzene (B151609), Reflux | 5-substituted-1,3,4-oxadiazole | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

The synthesis of 1,3,4-oxadiazoles is also a common pathway, typically starting from acid hydrazides which can be cyclized using various dehydrating agents like phosphorus oxychloride or phosphorus pentoxide. nih.gov For example, an N-formyl hydrazide can be cyclized by refluxing with phosphorus pentoxide to yield the corresponding 1,3,4-oxadiazole. researchgate.netresearchgate.net

The N'-hydroxycarbamimidoyl group exhibits both nucleophilic and electrophilic properties, allowing it to react with a wide range of chemical partners. masterorganicchemistry.com

Nucleophilic Reactivity: The primary nucleophilic centers are the oxygen atom of the hydroxyl group and the nitrogen atoms, all of which possess lone pairs of electrons. masterorganicchemistry.com The oxygen of the N-hydroxy group is particularly reactive upon deprotonation, forming a highly nucleophilic alkoxide-like species. This allows for reactions such as alkylation or acylation. The nitrogen atoms can also act as nucleophiles, participating in reactions with various electrophiles. nih.gov For example, N-hydroxyguanidine derivatives can be synthesized and modified to alter their electronic and steric properties for various applications. nih.govacs.org

Electrophilic Reactivity: The carbon atom of the C=N double bond is electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making it an electrophilic center susceptible to attack by nucleophiles. This reactivity is analogous to that of carbonyl carbons. Nucleophilic addition to this carbon is a potential reaction pathway, which could lead to the formation of tetrahedral intermediates that can subsequently undergo further transformations. The reactivity of this electrophilic site is a key aspect of the biological activity of related N-hydroxyguanidine compounds. nih.gov

Table 2: Reactivity Profile of the N'-Hydroxycarbamimidoyl Group

| Reactive Site | Character | Potential Reagents | Type of Reaction |

|---|---|---|---|

| Hydroxyl Oxygen | Nucleophilic (especially when deprotonated) | Alkyl halides, Acyl chlorides | Alkylation, Acylation |

| Amino Nitrogens | Nucleophilic | Electrophiles (e.g., carbonyl compounds) | Addition, Substitution |

This table is interactive. Users can filter by Character (Nucleophilic/Electrophilic).

Transformations Involving the Formate (B1220265) Moiety

The methyl formate portion of the molecule is a carboxylic acid ester, which displays a characteristic set of reactions centered on the electrophilic carbonyl carbon. khanacademy.org The reactivity of esters is generally intermediate compared to other carboxylic acid derivatives like acid chlorides or amides. libretexts.org

Key transformations of the formate moiety include:

Hydrolysis: In the presence of acid or base and water, the ester can be hydrolyzed to formic acid and methanol. Basic hydrolysis (saponification) is irreversible and proceeds via nucleophilic acyl substitution.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into a formamide.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to methanol.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon. Since formates have a hydrogen atom attached to the carbonyl, the reaction can lead to the formation of a secondary alcohol after two additions.

The electronic influence of the N'-hydroxycarbamimidoyl group can modulate the reactivity of the formate ester. The nitrogen atoms can donate electron density through resonance, potentially decreasing the electrophilicity of the carbonyl carbon slightly compared to simple alkyl formates.

Chemoselectivity and Regioselectivity in Multi-functional Systems

The presence of multiple reactive sites in methyl (N'-hydroxycarbamimidoyl)formate makes chemoselectivity a critical consideration in its reactions. The outcome of a reaction often depends on the nature of the reagent and the reaction conditions.

Nucleophilic Attack: When reacting with a nucleophile, there is a competition between the electrophilic imine carbon (C=N) of the hydroxycarbamimidoyl group and the electrophilic carbonyl carbon (C=O) of the formate ester. Generally, the carbonyl carbon of an ester is a "harder" electrophile than the imine carbon. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles (e.g., H₂O, RO⁻) might preferentially attack the ester carbonyl, while softer nucleophiles (e.g., RSH, R₃P) might favor attack at the imine carbon. nih.gov

Reaction with Bases: In the presence of a base, the most acidic proton is on the hydroxyl group (N-OH). Strong, non-nucleophilic bases will selectively deprotonate this position, generating a potent nucleophile (the conjugate base) that can then react with an added electrophile (regioselectivity for O-alkylation/acylation). If a nucleophilic base like sodium methoxide (B1231860) is used, it could either deprotonate the N-OH group or initiate a transesterification reaction at the formate ester.

Reaction with Electrophiles: With an electrophile, reaction can occur at the hydroxyl oxygen or the nitrogens. The hydroxyl oxygen is often more reactive, particularly under basic conditions that enhance its nucleophilicity.

Reduction: When using a reducing agent, chemoselectivity between the ester and the imine is important. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally selective for aldehydes and ketones and might not reduce the ester or the imine under standard conditions. A stronger reagent like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to an alcohol and could potentially reduce the C=N bond as well.

Controlling the selectivity in such a multi-functional system requires careful choice of reagents, catalysts, solvents, and temperature to favor one reaction pathway over the others.

Derivatives and Analogues in Academic Research

Design Principles for Methyl (N'-Hydroxycarbamimidoyl)formate Analogues

The design of analogues based on the N'-hydroxycarbamimidoyl moiety is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, isosteric replacement, and molecular hybridization. A primary goal is to optimize interactions with biological targets, improve pharmacokinetic properties, and enhance therapeutic efficacy.

Key design strategies include:

Scaffold Hopping and Privileged Structures: The N'-hydroxycarbamimidoyl group is often incorporated into "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. Benzimidazole (B57391), for instance, is a prominent scaffold due to its structural similarity to purine (B94841) and its presence in numerous clinically used drugs. nih.govarabjchem.org The design of novel N-substituted benzimidazole carboxamides, for example, investigates how different substituents on the benzimidazole core influence biological activity. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This can lead to agents with dual or multi-target profiles. For example, benzimidazole scaffolds have been integrated with other pharmacophores to create hybrid drugs targeting inflammation through multiple pathways. nih.gov

Conformational Control and Flexibility: The introduction of certain structural elements, like a biphenyl (B1667301) moiety, can serve as a flexible platform for developing new inhibitors. nih.gov The rotational flexibility of the biphenyl system allows for the optimization of binding interactions within a target's active site. Researchers have found that the substitution pattern on the biphenyl rings (e.g., para-para vs. para-meta) can significantly impact inhibitory activity. nih.gov

Isosteric Replacement: To improve metabolic stability or other drug-like properties, certain functional groups can be replaced with isosteres that have similar steric and electronic properties. In some inhibitor classes, amide bonds, which can be susceptible to hydrolysis, have been successfully replaced with carbamates or N-pyrimidines to mitigate this clearance mechanism while maintaining potency. nih.gov

Synthetic Strategies for Diverse Derivatives

The synthesis of complex molecules containing the N'-hydroxycarbamimidoyl moiety or related scaffolds relies on a range of established and innovative organic chemistry reactions. The choice of synthetic route is often dictated by the desired final structure and the compatibility of various functional groups.

Common synthetic strategies include:

Formation of the Benzimidazole Core: A prevalent method for synthesizing the benzimidazole scaffold involves the cyclization or condensation reaction between an ortho-substituted phenylamine (like o-phenylenediamine) and a carbonyl compound, such as an aldehyde or carboxylic acid. evitachem.comresearchgate.net

Amide and Carbamate (B1207046) Bond Formation: Amide linkages are typically formed through the coupling of a carboxylic acid and an amine, often using coupling reagents, or by reacting an amine with an acyl chloride. nih.govnih.gov Carbamates can be synthesized through various routes, including the reaction of an alcohol with an isocyanate, a three-component coupling of an amine, carbon dioxide, and a halide, or via the Lossen rearrangement. organic-chemistry.orgorganic-chemistry.org One-pot procedures have been developed to synthesize O-aryl carbamates by forming N-substituted carbamoyl (B1232498) chlorides in situ, which then react with phenols. organic-chemistry.orgorganic-chemistry.org

Carbon-Carbon Bond Formation: For biphenyl-containing derivatives, Suzuki or other palladium-catalyzed cross-coupling reactions are standard methods for linking two aryl rings. nih.gov

Multi-step Synthesis: The creation of complex analogues often involves multi-step synthetic sequences. For instance, the synthesis of (Z)-3-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid would involve the sequential formation of the benzimidazole core followed by the introduction of the biphenyl and hydroxycarbamimidoyl groups through substitution or coupling reactions. evitachem.com

Research on N'-Hydroxycarbamimidoyl-Containing Scaffolds in Complex Molecules

The N'-hydroxycarbamimidoyl group and its isosteres are integral components of various molecular scaffolds investigated in academic and industrial research for their potential therapeutic applications.

Benzimidazole is considered a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govarabjchem.org The fusion of a benzene (B151609) ring with an imidazole (B134444) ring provides a structure that can interact with various biological targets. arabjchem.org

Research has focused on synthesizing and evaluating novel benzimidazole derivatives. For example, a series of N-substituted benzimidazole carboxamides were designed to explore the impact of methoxy (B1213986) and hydroxy group substitutions on their biological activity. nih.gov Certain N-methyl-substituted derivatives with cyano groups on the benzimidazole nucleus demonstrated selective and potent antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Another study reported the synthesis of benzimidazole-derived N-acylhydrazones as potent inhibitors of carbonic anhydrase-II, with several compounds showing higher inhibition than the standard drug acetazolamide. nih.gov The compound (Z)-3-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a complex derivative that combines the benzimidazole core with both biphenyl and N'-hydroxycarbamimidoyl moieties, highlighting its potential in medicinal chemistry. evitachem.com

| Compound Class | Target/Activity | Key Research Findings | Reference |

|---|---|---|---|

| N-substituted benzimidazole carboxamides | Antiproliferative (MCF-7 cell line) | N-methyl-substituted derivatives with cyano groups showed selective activity (IC50 = 3.1 μM). | nih.gov |

| Benzimidazole-derived N-acylhydrazones | Carbonic Anhydrase-II Inhibition | Several compounds showed higher inhibition (e.g., IC50 = 13.3 ± 1.25 μM) than the standard, acetazolamide. | nih.gov |

| Benzimidazole-phthalimide hybrids | Anti-inflammatory (COX/LOX inhibition) | Compound 3j emerged as a potent multi-target inhibitor (COX-2 IC50 = 1.00 µM; 5-LOX IC50 = 0.32 µM). | nih.gov |

The biphenyl moiety is another important structural unit in drug design. Its two connected phenyl rings offer a versatile and conformationally flexible scaffold that can be modified to optimize interactions with target proteins. This framework has been explored as a replacement for other ring systems, such as coumarins, in the development of enzyme inhibitors. nih.gov

In research on Hsp90 C-terminal inhibitors, biphenylamide derivatives were designed and evaluated for their anti-proliferative activity. nih.gov Studies revealed that the substitution pattern on the biphenyl rings was crucial for activity, with para-para substituted derivatives exhibiting superior inhibitory effects compared to para-meta or meta-meta linkages. nih.gov Further modifications to the benzamide (B126) side chain of these biphenyl compounds, such as the introduction of para-halogen or methoxy groups, led to derivatives with the most potent anti-proliferative activities against breast cancer cell lines. nih.gov

| Biphenyl Substitution Pattern | Relative Inhibitory Activity (Hsp90) | Key Finding | Reference |

|---|---|---|---|

| para-para | High | Exhibited submicromolar activity, proving to be the most potent configuration. | nih.gov |

| meta-meta | Moderate | Showed similar activity to para-para but was generally less active. | nih.gov |

| para-meta | Lower | Generally less active than the para-para or meta-meta linked analogues. | nih.gov |

Amide and carbamate groups are fundamental linkages in medicinal chemistry, frequently used to connect different pharmacophoric fragments. While amides are common, they can be susceptible to enzymatic hydrolysis. Carbamates are often investigated as metabolically more stable isosteres for amides. nih.gov

In the development of IDO1 inhibitors, structure-based drug design identified amide hydrolysis as a key clearance pathway for a class of tetrahydroquinoline compounds. nih.gov To address this, researchers explored amide isosteres, leading to the discovery that carbamates and N-pyrimidines could maintain high potency while mitigating the hydrolysis issue, resulting in an improved pharmacokinetic profile. nih.gov For example, replacing an amide with a simple methyl carbamate significantly improved hepatocyte stability. nih.gov Further optimization by extending the alkyl chain (e.g., to an ethyl carbamate) enhanced the desired biological potency. nih.gov

The design and synthesis of carbamate derivatives have also been central to the development of inhibitors for other enzymes, such as fatty acid amide hydrolase (FAAH). nih.gov A study focusing on novel carboxylic acid amides designed a series of N-benzhydryl valinamide (B3267577) carbamate derivatives as potential agricultural fungicides, with some compounds showing excellent activity against plant pathogens. rsc.org

| Compound Linker | Key Property | Research Application Example | Reference |

|---|---|---|---|

| Amide | Potent but susceptible to hydrolysis. | Initial lead compounds for IDO1 inhibition. | nih.gov |

| Carbamate | Served as a stable isostere for the amide, mitigating hydrolysis. | Improved hepatocyte stability in IDO1 inhibitors. | nih.gov |

| N-pyrimidine | Another effective and stable amide isostere. | Maintained high potency and led to an improved PK profile in IDO1 inhibitors. | nih.gov |

Based on a comprehensive search for scientific literature, there are currently no specific computational and theoretical investigation studies available for the chemical compound “this compound.”

To generate the detailed and scientifically accurate article as requested by the provided outline, it would be necessary to draw upon research that has specifically performed quantum chemical calculations (like Density Functional Theory or ab initio methods) and molecular dynamics simulations on this molecule. Such studies would provide the specific data required for sections on geometry optimization, electronic structure, prediction of spectroscopic parameters, conformational space exploration, and intermolecular interactions.

The search results yielded information on computational methods applied to other, structurally different molecules, as well as general descriptions of these theoretical techniques. However, without studies focused directly on this compound, it is not possible to provide the specific, factual, and non-hallucinatory content required for the requested article.

Therefore, the article focusing solely on the computational and theoretical investigations of “this compound” cannot be generated at this time due to the absence of relevant scientific data in the public domain.

Computational and Theoretical Investigations

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of the core amidoxime (B1450833) structure, might interact with a biological target, typically a protein or enzyme.

In a study focused on amidoxime-based benzimidazole (B57391) derivatives, molecular docking was employed to investigate their potential as antimicrobial agents by predicting their binding affinity to the active sites of bacterial enzymes. nih.govresearchgate.net The study evaluated the interaction of several compounds with the enzyme DNA gyrase from E. coli (PDB ID: 2VF5), a critical enzyme for bacterial DNA replication.

The binding affinity, represented by the docking score (in kcal/mol), indicates the strength of the interaction, with more negative values suggesting a stronger binding. The analysis revealed that these compounds could fit within the enzyme's active site, forming key interactions with amino acid residues. For instance, compound 2b (N'-hydroxy-4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide) demonstrated a significant binding affinity, attributed to hydrogen bonding and other non-covalent interactions. researchgate.net

Interactive Table: Molecular Docking Scores of Amidoxime Derivatives against E. coli DNA Gyrase (2VF5)

| Compound ID | Structure | Docking Score (kcal/mol) | Interacting Residues (Example) |

| 2a | N'-hydroxy-4-((2-phenyl-1H-benzo[d]imidazol-1-yl)carbonyl)benzimidamide | -8.1 | ASP 82, GLY 86 |

| 2b | N'-hydroxy-4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide | -8.5 | ASP 82, ARG 85 |

| 4a | N'1-hydroxy-N'4-(naphthalen-1-yl)terephthalamidimidamide | -7.9 | THR 174, GLY 86 |

| 4b | N'1-hydroxy-N'4-(naphthalen-2-yl)terephthalamidimidamide | -8.0 | ASP 82, THR 174 |

| 4c | N'1-hydroxy-N'4-(quinolin-8-yl)terephthalamidimidamide | -8.3 | ASP 82, GLY 86 |

These docking studies suggest that the amidoxime moiety plays a crucial role in establishing interactions within the enzyme's active site, often acting as a hydrogen bond donor or acceptor. Such analyses are fundamental in structure-activity relationship (SAR) studies, guiding the design of more potent inhibitors. mdpi.com

In Silico Prediction of Molecular Behavior Relevant to Reactivity

In silico methods are also used to predict the physicochemical and electronic properties of molecules, which are directly related to their reactivity and pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). For compounds containing the N'-hydroxycarbamimidoyl or related amidoxime groups, understanding their electronic structure is key to predicting how they will behave in a biological system.

The reactivity of a molecule can be described by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

In computational studies of amidoxime-based derivatives, Density Functional Theory (DFT) is often used to calculate these parameters. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Furthermore, in silico ADME predictions help to forecast the drug-likeness of a compound. This includes properties like aqueous solubility, blood-brain barrier permeability, and potential for oral bioavailability, often assessed using criteria such as Lipinski's Rule of Five. For the amidoxime derivatives studied, predictions indicated that most compounds possessed favorable ADME profiles, suggesting they have the potential to be developed as orally administered drugs. researchgate.net For example, the majority of the synthesized compounds in the aforementioned study showed no violations of Lipinski's rule, indicating good theoretical bioavailability. researchgate.net

Interactive Table: Predicted Physicochemical and Reactivity Descriptors for Amidoxime Analogue (Compound 2b)

| Parameter | Predicted Value | Significance |

| Molecular Weight | 370.42 g/mol | Adherence to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 3.55 | Optimal range for membrane permeability |

| Hydrogen Bond Donors | 3 | Adherence to Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Adherence to Lipinski's Rule (≤10) |

| HOMO Energy | -5.8 eV | Relates to electron-donating capacity |

| LUMO Energy | -1.2 eV | Relates to electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

These computational predictions of molecular behavior are invaluable for prioritizing which compounds should be synthesized and tested in the laboratory, thereby streamlining the drug discovery process.

Structure Reactivity Relationship Studies

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of methyl (N'-hydroxycarbamimidoyl)formate is a composite of the functionalities it contains. The methyl formate (B1220265) portion of the molecule is known to be susceptible to hydrolysis, a reaction that can be influenced by both acidic and basic conditions. wikipedia.org This process involves the cleavage of the ester bond to yield formic acid and methanol. The rate of this hydrolysis is a key indicator of the compound's stability.

The N'-hydroxycarbamimidoyl group introduces additional layers of reactivity. This functional group is essentially a tautomer of an amide oxime and an imino hydroxylamine (B1172632). researchgate.net Theoretical studies on N-hydroxy amidines suggest that the amide oxime tautomer is generally more stable. researchgate.net The presence of lone pairs on the nitrogen and oxygen atoms makes this group a potential nucleophile and a site for coordination with metal ions, a characteristic feature of hydroxamic acids and their derivatives. researchgate.net

Impact of Substituent Effects on Reaction Outcomes

Electron-withdrawing groups attached to the molecule would likely increase the electrophilicity of the carbonyl carbon in the formate group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles. Such inductive effects have been observed in the reactions of benzoquinone derivatives with thiols, where chlorine-substituted (electron-withdrawing) derivatives were found to be more reactive than methyl- and t-butyl-substituted (electron-donating) counterparts. nih.gov

On the N'-hydroxycarbamimidoyl moiety, substituents could influence the pKa of the hydroxyl group and the nucleophilicity of the nitrogen atoms. For instance, electron-withdrawing substituents would be expected to increase the acidity of the N-OH proton, potentially enhancing its ability to act as a chelating agent. The position and nature of substituents can thus be used to tune the reactivity and properties of the molecule for specific applications. Computational studies on nitroimidazole derivatives have shown that the position and inductive effect of substituents cause major changes in physicochemical features and chemical reactivity. rsc.org

The following table summarizes the expected impact of different types of substituents on the reactivity of key sites within the molecule, based on general chemical principles.

| Substituent Type | Effect on Formate Carbonyl Carbon (Electrophilicity) | Effect on N'-hydroxycarbamimidoyl Group (Nucleophilicity/Acidity) |

|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN, Halogens) | Increase | Decrease in nucleophilicity, Increase in N-OH acidity |

| Electron-Donating (e.g., -CH3, -OCH3, -NH2) | Decrease | Increase in nucleophilicity, Decrease in N-OH acidity |

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers powerful tools to investigate the structure-reactivity relationships of molecules like this compound. Density Functional Theory (DFT) is a common method used to explore the electronic structure and predict reactivity.

A theoretical DFT study of N-hydroxy amidines has provided valuable insights into their tautomeric equilibrium. researchgate.net Calculations have shown that the amide oxime tautomer is more stable than the imino hydroxylamine form, with a high energy barrier for interconversion, suggesting that they are unlikely to interconvert at room temperature. researchgate.net Such computational analyses for this compound would involve optimizing the geometry of the molecule to find its most stable conformation and calculating various electronic properties.

Key parameters that can be computed to understand reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculating the partial charges on each atom can provide a quantitative measure of the electrophilicity and nucleophilicity of different sites.

These computational approaches allow for a detailed understanding of how the electronic structure of the molecule governs its chemical behavior. mdpi.com

Quantitative Structure-Property Relationships (QSPR) in Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.gov For a series of derivatives of this compound, QSPR models could be developed to predict their reactivity.

In the context of hydroxamic acids, QSAR studies have been extensively used to understand their biological activities, particularly as enzyme inhibitors. researchgate.netnih.govnih.gov These studies typically use a variety of molecular descriptors to quantify structural features.

Relevant molecular descriptors for a QSPR study of this compound derivatives could include:

| Descriptor Class | Specific Examples | Predicted Property |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reaction rates, Acidity/basicity |

| Steric | Molecular volume, Surface area, Molar refractivity | Accessibility of reactive sites, Reaction rates |

| Topological | Connectivity indices, Wiener index | General reactivity trends |

| Hydrophobic | LogP (octanol-water partition coefficient) | Reactivity in different solvent systems |

By developing a statistically significant QSPR model, it would be possible to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired chemical properties. jprdi.vnscispace.com

Advanced Applications in Organic Synthesis Research

Methyl (N'-hydroxycarbamimidoyl)formate as a Synthetic Intermediate

While there is no direct research on this compound as a synthetic intermediate, its hypothetical structure suggests several potential applications. The N'-hydroxycarbamimidoyl group is a versatile functional group that can undergo a variety of transformations. nih.gov The methyl formate (B1220265) portion of the molecule could act as a protecting group for the N'-hydroxy functionality or as a leaving group in certain reactions.

The presence of the N'-hydroxy group makes the amidine carbon electrophilic, susceptible to attack by nucleophiles. Conversely, the nitrogen atoms possess nucleophilic character. This duality in reactivity is a hallmark of amidoximes and would likely be retained in its methyl formate derivative. researchgate.net

Hypothetical Reactivity Profile:

| Functional Group | Potential Role as a Synthetic Intermediate |

| N'-hydroxycarbamimidoyl | Precursor to other functional groups through reduction, oxidation, or rearrangement. |

| Methyl Formate | Protecting group for the N'-hydroxy functionality, potentially removable under specific conditions to liberate the free amidoxime (B1450833). |

| Amidoxime Moiety | Can act as both an electrophile at the carbon center and a nucleophile at the nitrogen atoms. |

Building Block for Complex Heterocyclic Systems

N'-hydroxyamidines (amidoximes) are well-established precursors for the synthesis of a wide array of heterocyclic compounds. nih.govclockss.org This is due to their ability to react with various electrophiles and subsequently cyclize. Given this, this compound could hypothetically serve as a valuable synthon for the construction of complex heterocyclic systems.

One of the most common applications of amidoximes is in the synthesis of 1,2,4-oxadiazoles through reaction with acylating agents. researchgate.net In a hypothetical scenario, the N'-hydroxycarbamimidoyl moiety of the title compound could react with an acyl chloride or anhydride, followed by cyclization to yield a substituted 1,2,4-oxadiazole (B8745197).

Furthermore, the reactivity of the amidoxime group allows for its incorporation into other heterocyclic frameworks such as imidazoles, pyrimidines, and triazoles, depending on the reaction partner. researchgate.net The methyl formate group might influence the regioselectivity of these cyclization reactions or could be cleaved in situ to generate the reactive N'-hydroxyamidine.

Potential Heterocyclic Systems from this compound:

| Reactant | Resulting Heterocycle |

| Acyl Chlorides/Anhydrides | 1,2,4-Oxadiazoles |

| α-Haloketones | Imidazoles |

| 1,3-Dicarbonyl Compounds | Pyrimidines |

| Isocyanates/Isothiocyanates | 1,2,4-Triazoles |

Role in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. cornell.edu Amidoximes have been utilized in MCRs to generate diverse molecular scaffolds. beilstein-journals.org Hypothetically, this compound could participate in MCRs, with the N'-hydroxycarbamimidoyl moiety providing a key reactive component. For instance, it could act as the nucleophilic component in a Ugi-type reaction, leading to the formation of complex acyclic structures that could be precursors for further cyclizations.

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, are another area where this compound could find application. The dual nucleophilic/electrophilic nature of the amidoxime core could allow for the design of cascade sequences. For example, an initial intermolecular reaction at one of the nitrogen atoms could be followed by an intramolecular cyclization involving the formate group or the amidine carbon.

Catalyst Design and Ligand Development Incorporating N'-Hydroxycarbamimidoyl Scaffolds

The N'-hydroxycarbamimidoyl scaffold, with its multiple heteroatoms, possesses excellent potential for use in catalyst and ligand design. The nitrogen and oxygen atoms can act as coordination sites for metal ions, making them attractive for the development of novel catalysts. Amidoxime-based ligands have been shown to coordinate with a variety of metal ions. researchgate.netnih.gov

The hypothetical this compound could be envisioned as a precursor to such ligands. The formate group could be displaced by a metal salt to form a metal-ligand complex. Alternatively, the entire molecule could act as a bidentate or tridentate ligand, depending on the conformation and the nature of the metal center. The electronic properties of the N'-hydroxycarbamimidoyl scaffold could be tuned by modifying the substituents, which in turn would influence the catalytic activity of the resulting metal complex. The development of chiral versions of such ligands could also open avenues in asymmetric catalysis.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

Currently, there is a significant lack of direct research and published data specifically on methyl (N'-hydroxycarbamimidoyl)formate. The scientific community's understanding of this compound is therefore largely theoretical, based on the known chemistry of its structural components: the methyl formate (B1220265) group and the N'-hydroxycarbamimidoyl moiety. The N'-hydroxycarbamimidoyl group, also known as a hydroxyamidine, is recognized for its potential as a bioisostere for carboxylic acids and its role in medicinal chemistry, particularly in the development of enzyme inhibitors. For instance, derivatives of N-hydroxycarbamimidoyl compounds have been investigated as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov

The methyl formate portion of the molecule is a simple ester, well-understood in terms of its reactivity and physical properties. It is known to participate in reactions such as hydrolysis and can act as a formylating agent. researchgate.netgoogle.com The combination of these two functional groups in a single molecule suggests a unique chemical profile that has yet to be experimentally verified.

Unexplored Reactivity and Synthetic Opportunities

The unique juxtaposition of the ester and N'-hydroxycarbamimidoyl functionalities in this compound opens up a variety of unexplored synthetic pathways and reactivity patterns.

Potential Synthetic Routes: A plausible synthetic approach could involve the reaction of hydroxylamine (B1172632) with a suitable precursor containing the methyl formate and an imidoyl chloride or a similar activated imidoyl derivative. Another potential route could be the formylation of a pre-existing N'-hydroxycarbamimidoyl compound using methyl formate or another formylating agent. The synthesis of related carbamoyl (B1232498) amidoximes from carbamoyl cyanides and hydroxylamine provides a precedent for the formation of the core structure. organic-chemistry.org

Unexplored Reactivity: The reactivity of this compound is likely to be influenced by the interplay between its two main functional groups. For example, intramolecular cyclization reactions could be envisioned, potentially leading to novel heterocyclic systems. The N-hydroxy group could participate in redox chemistry or act as a nucleophile in various transformations. Furthermore, the amidoxime (B1450833) moiety presents opportunities for coordination with metal ions, suggesting potential applications in catalysis or materials science. The study of reactions of N-hydroxy-triacetonamine derivatives with various electrophiles demonstrates the synthetic versatility of the N-hydroxy functionality. ekb.eg

Emerging Computational and Spectroscopic Methodologies for Characterization

In the absence of experimental data, computational chemistry stands as a powerful tool to predict the properties and reactivity of this compound.

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, vibrational frequencies (for IR spectroscopy prediction), and electronic properties such as molecular orbital energies and charge distribution. Such computational studies have been successfully used to confirm the configuration of related amidoxime derivatives by comparing calculated and experimental NMR chemical shifts. organic-chemistry.org Furthermore, computational modeling could elucidate potential reaction mechanisms and predict the feasibility of unexplored synthetic transformations.

Advanced Spectroscopic Techniques: Should the compound be synthesized, a suite of modern spectroscopic techniques would be essential for its characterization.

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques, such as HSQC and HMBC, would be crucial for unambiguously assigning the proton and carbon signals, confirming the connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns, offering further structural insights.

Infrared (IR) and Raman Spectroscopy: These techniques would help identify the key functional groups, such as the C=O stretch of the ester, the C=N and N-O stretches of the N'-hydroxycarbamimidoyl group, and the O-H stretch of the hydroxyl group.

Potential for Novel Chemical Transformations

The unique structural features of this compound suggest its potential as a building block for more complex molecules and as a substrate for novel chemical transformations.

As a Precursor to Heterocycles: The presence of multiple heteroatoms and functional groups makes it a promising precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) or other nitrogen- and oxygen-containing ring systems. The reactivity of carbamoyl amidoximes as precursors for heterocyclic structures supports this potential. organic-chemistry.org

In the Development of Novel Reagents: Derivatization of the N-hydroxy group or the ester functionality could lead to the development of new reagents for organic synthesis. For example, activation of the N-hydroxy group could create a novel electrophilic species.

Exploration of Bioactivity: Given the known biological activity of other N-hydroxycarbamimidoyl-containing molecules, it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties, warranting investigation in areas such as enzyme inhibition or as prodrugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (N'-hydroxycarbamimidoyl)formate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amidoxime intermediate formation, followed by esterification. Key steps include:

- Amidoxime Preparation : React hydroxylamine with nitriles under acidic conditions (e.g., HCl/EtOH, 60°C, 12 hrs). Monitor completion via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

- Esterification : Use methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane). Yields typically range from 60–75% but can be improved to >85% by controlling moisture levels and using anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows distinct peaks for the methyl ester (~δ 3.8 ppm) and hydroxycarbamimidoyl NH/OH protons (δ 9.2–10.5 ppm). ¹³C NMR confirms the ester carbonyl at ~δ 165 ppm .

- FT-IR : Look for C=O stretches (1720–1740 cm⁻¹) and N–O stretches (920–940 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]+ ions. Electron ionization (EI) fragmentation patterns help confirm structural motifs (e.g., m/z 60 for CH3OCO+) .

Q. How can researchers ensure data reproducibility when documenting synthetic procedures?

- Methodological Answer : Follow FAIR data principles:

- Metadata : Record solvent purity, temperature gradients, and catalyst batch numbers.

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to standardize entries.

- Reference Standards : Cross-validate spectra with published databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict protonation states. The hydroxycarbamimidoyl group’s pKa can be estimated via free energy differences between protonated/deprotonated forms .

- MD Simulations : Simulate aqueous solvation to assess hydrolysis pathways. Compare with experimental kinetic data (e.g., HPLC monitoring of degradation products) .

- Contradiction Resolution : If experimental hydrolysis rates conflict with predictions, re-examine solvent effects or consider alternative transition states (e.g., zwitterionic intermediates) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., methyl formate or unreacted amidoxime).

- Process Optimization :

- Temperature Control : Maintain <5°C during esterification to suppress dimerization.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate desired pathways.

- Case Study : A 2020 study reduced byproducts from 12% to 3% by switching from THF to DCM as the solvent .

Q. How do the compound’s thermodynamic properties influence its stability in biological assays?

- Methodological Answer :

- Thermochemical Data : From NIST, ΔfH°(gas) = -336.9 kJ/mol and ionization energy = 10.835 eV. These values predict susceptibility to oxidative degradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor via:

- HPLC : Track parent compound depletion.

- DSC : Identify phase transitions (e.g., melting point shifts indicate polymorphism) .

Q. What advanced techniques elucidate the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for enzyme-inhibitor complexes.

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., urease) to identify hydrogen bonds between the hydroxycarbamimidoyl group and active-site residues .

- Contradiction Example : If ITC suggests high affinity but in vitro assays show low activity, check for cell-membrane impermeability using PAMPA assays .

Data Management and Compliance

Q. How should researchers address discrepancies in reported spectral data across studies?

- Methodological Answer :

- Cross-Validation : Compare with high-authority databases (e.g., NIST) or replicate experiments using identical conditions.

- Error Analysis : Calculate signal-to-noise ratios and integration errors in NMR spectra. For IR, ensure baseline correction and proper sample preparation (KBr pellet vs. ATR) .

Q. What protocols ensure compliance with FAIR principles for long-term data storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.